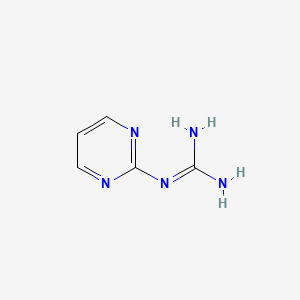

1-(Pyrimidin-2-yl)guanidine

説明

Significance and Versatility of the Guanidine (B92328) Moiety in Heterocyclic Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and versatile functional group in organic chemistry. bohrium.com Its ability to form strong hydrogen bonds and its potential to be protonated at physiological pH make it a valuable component in the design of molecules intended for biological applications. capes.gov.br In heterocyclic chemistry, the incorporation of a guanidine moiety can significantly influence a molecule's chemical and physical properties, including its basicity, nucleophilicity, and interaction with other molecules. bohrium.comontosight.ai Guanidines are recognized as privileged structures in drug discovery and are integral to many biologically active compounds. capes.gov.bracs.orgresearchgate.net

Overview of Pyrimidine-Fused Systems in Synthetic Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. sci-hub.se They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are therefore of immense biological importance. researchgate.net In synthetic chemistry, pyrimidine (B1678525) and its fused derivatives are a major focus due to their wide range of pharmacological and biological activities. sci-hub.seresearchgate.nettandfonline.com The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a diverse class of compounds with often enhanced or novel properties. derpharmachemica.com Synthetic chemists have developed numerous methods to construct these fused systems, highlighting their importance in medicinal chemistry. tandfonline.comnih.gov

Fundamental Research Themes in Pyrimidinyl Guanidine Chemistry

Research into pyrimidinyl guanidines is driven by the unique combination of the electron-deficient nature of the pyrimidine ring and the strongly basic guanidine group. Key research themes include:

Synthesis: Developing efficient and versatile synthetic routes to access a variety of substituted pyrimidinyl guanidines. This includes multi-component reactions and solid-phase synthesis techniques.

Structural Analysis: Investigating the three-dimensional structure and tautomeric forms of these compounds to understand how substituents and intermolecular forces influence their properties. researchgate.net

Medicinal Chemistry: Exploring the therapeutic potential of pyrimidinyl guanidines. This involves designing and synthesizing analogs to study their structure-activity relationships against various biological targets. nih.gov

Chemical Identity and Properties of 1-(Pyrimidin-2-yl)guanidine

The compound this compound is a specific example of the pyrimidinyl guanidine scaffold. Its chemical identity is well-defined by its structural formula and various identifiers.

| Parameter | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 90585-97-0 | epa.govbldpharm.com |

| Molecular Formula | C5H7N5 | bldpharm.com |

| Molecular Weight | 137.14 g/mol | bldpharm.com |

| MDL Number | MFCD09834923 | bldpharm.com |

The structure of this compound features a guanidine group attached to the second position of the pyrimidine ring. This arrangement results in a nitrogen-rich molecule with a significant capacity for hydrogen bonding.

Synthesis of this compound and its Derivatives

Several synthetic strategies have been developed to prepare this compound and related compounds. These methods often involve the reaction of a pyrimidine derivative with a guanidinylating agent.

A common approach is the guanylation of 2-aminopyrimidine (B69317). This can be achieved using various reagents, such as S-methylisothiourea derivatives or N,N'-bis-Boc-protected guanidine, often in the presence of an acid or catalyst. Another method involves the reaction of 2-chloro or 2-fluoropyrimidines with guanidine.

Multi-component reactions have also proven to be an efficient way to synthesize pyrimidine derivatives, which can then be further modified to include the guanidine group. For instance, the Biginelli reaction, a three-component condensation, can be adapted to produce guanidine-substituted pyrimidines. One-pot syntheses starting from an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) have also been reported for creating substituted pyrimidines. scholarsresearchlibrary.com

Solid-phase synthesis offers a route for the rapid generation of libraries of N-(pyrimidin-2-yl) guanidine derivatives. This method typically involves anchoring an amino acid to a resin, followed by reaction with a 2-halopyrimidine and subsequent guanylation.

Chemical Reactions of this compound

The chemical reactivity of this compound is influenced by both the pyrimidine ring and the guanidine moiety.

Substitution on the Pyrimidine Ring: The pyrimidine ring can undergo substitution reactions, allowing for the introduction of various functional groups.

Reactions of the Guanidine Group: The guanidine group can be involved in various reactions, including acylation and alkylation, to produce a range of derivatives.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to yield different products, depending on the reaction conditions.

Research Applications of this compound

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry research. Studies have explored its potential in various therapeutic areas. For example, derivatives of this compound have been investigated as potential inhibitors of Mitogen and Stress-Activated Protein Kinase 1 (MSK1), a target implicated in inflammatory diseases and cancer. nih.gov The pyrimidine-guanidine core serves as a starting point for the development of more potent and selective inhibitors. nih.gov

Furthermore, pyrimidine-guanidine conjugates have been researched for their activity as antagonists of Toll-like receptor 4, with the specific placement of the guanidine group influencing biological potency.

Structure

3D Structure

特性

IUPAC Name |

2-pyrimidin-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBQBUHPNYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482590 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-97-0 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 2 Yl Guanidine and Its Analogues

Conventional Synthetic Pathways to Pyrimidinyl Guanidines

Traditional methods for synthesizing the pyrimidinyl guanidine (B92328) core structure are well-established and widely utilized. These pathways typically involve either the construction of the pyrimidine (B1678525) ring using guanidine as a key building block or the attachment of a guanidine moiety to a pre-existing pyrimidine ring.

Reaction of Pyrimidine Derivatives with Guanidine Sources

One of the most direct methods for synthesizing pyrimidinyl guanidines involves the nucleophilic aromatic substitution (SNAr) of an activated pyrimidine derivative with guanidine. In this approach, a pyrimidine ring bearing a suitable leaving group, typically at the 2-position, is treated with a guanidine source.

Halogenated pyrimidines, such as 2-chloropyrimidine, are common starting materials for this reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the displacement of the halide by the nucleophilic guanidine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Examples of SNAr Reactions for Pyrimidinyl Guanidine Synthesis

| Pyrimidine Substrate | Guanidine Source | Solvent | Conditions | Product |

| 2-Chloropyrimidine | Guanidine Hydrochloride | Ethanol (B145695) | Reflux, Base | 1-(Pyrimidin-2-yl)guanidine |

| 2-Chloro-4,6-dimethylpyrimidine | Guanidine | Isopropanol | 80°C | 1-(4,6-Dimethylpyrimidin-2-yl)guanidine |

This method is advantageous for its straightforward approach, particularly when the desired substituted pyrimidine precursor is readily available.

Condensation Reactions with Guanidine and Related Precursors

A fundamental and widely used strategy for constructing the pyrimidine ring involves the condensation of guanidine (an N-C-N fragment) with a three-carbon dielectrophilic component (a C-C-C fragment). This approach directly incorporates the guanidine moiety into the heterocyclic ring, resulting in a 2-aminopyrimidine (B69317), which is the predominant tautomeric form of the endocyclic this compound structure.

Key dielectrophilic precursors include:

β-Ketoesters and Diketones: The reaction of guanidine with β-ketoesters (e.g., ethyl acetoacetate) or 1,3-diketones is a classic method for forming substituted pyrimidinone rings, which can be further modified. The initial condensation is typically followed by cyclization and dehydration.

α,β-Unsaturated Carbonyl Compounds: Guanidine can react with α,β-unsaturated ketones or esters through a Michael addition followed by intramolecular cyclization and elimination to yield dihydropyrimidines, which can often be oxidized to the corresponding pyrimidines. nih.gov

Cyanoacetic Esters: Condensation with cyanoacetic esters provides another route to functionalized 2-aminopyrimidines. nih.gov

A notable example of this type of reaction is the Biginelli reaction , a one-pot multicomponent synthesis. In its variation using guanidine, an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride are condensed, often under acidic conditions, to produce 2-amino-3,4-dihydropyrimidines. nih.govunits.it While the direct three-component reaction with guanidine can sometimes result in low yields, it is a powerful tool for creating diverse dihydropyrimidine (B8664642) structures. nih.govresearchgate.net

Table 2: Condensation Reactions Yielding Pyrimidine Scaffolds

| C-C-C Precursor | Guanidine Source | Catalyst/Conditions | Product Type |

| Ethyl Acetoacetate, Aldehyde | Guanidine Hydrochloride | Acid catalyst, Heat | 2-Amino-3,4-dihydropyrimidine |

| α,β-Unsaturated Ketone | Guanidine | Base, Reflux | Dihydropyrimidine |

| 1,3-Diketone | Guanidine Nitrate (B79036) | Base, Heat | 2-Aminopyrimidine |

Amination of Pyrimidine-Bearing Cyanamides

An alternative strategy involves building the guanidine functional group onto a pre-formed pyrimidine ring. This can be achieved through the amination of a pyrimidine-bearing cyanamide (B42294). In this method, a 2-aminopyrimidine is first converted to its corresponding cyanamide, N-(pyrimidin-2-yl)cyanamide.

This intermediate is then reacted with an amine, typically under acid catalysis, to yield N,N'-disubstituted guanidines. researchgate.net Hydrochloric acid has been found to be an effective catalyst for this transformation. This method is particularly useful for synthesizing pyrimidinyl guanidines with specific substitutions on the guanidine nitrogen atoms. The reaction's success can be influenced by the basicity of the amine used. researchgate.netresearchgate.net

Synthesis of Pyrimidinyl Thiosemicarbazides and Hydrazines

Pyrimidinyl thiosemicarbazides and hydrazines are important precursors and analogues of pyrimidinyl guanidines.

Pyrimidinyl Hydrazines: These compounds are commonly synthesized by the nucleophilic substitution of a halogenated pyrimidine, such as 2-chloropyrimidine, with hydrazine (B178648) hydrate. youtube.comyoutube.com The resulting 2-hydrazinopyrimidine (B184050) is a versatile intermediate.

Pyrimidinyl Thiosemicarbazides: 1-(Pyrimidin-2-yl)thiosemicarbazides can be prepared from 2-hydrazinopyrimidine. A common method involves the reaction of 2-hydrazinopyrimidine hydrochloride with potassium thiocyanate. researchgate.net This reaction introduces the thiosemicarbazide (B42300) moiety, which can then be used in further synthetic transformations, such as cyclization reactions to form thiazole (B1198619) rings. researchgate.net

Synthesis of 2-Benzothiazolyl Guanidine Derivatives

As analogues of pyrimidinyl guanidines, 2-benzothiazolyl guanidines are synthesized through several established routes. A prevalent method involves the conversion of a 2-aminobenzothiazole (B30445) derivative into a thiourea (B124793), followed by guanylation.

Specifically, a substituted 2-aminobenzothiazole is reacted with an isothiocyanate to form an N-(benzothiazol-2-yl)-N'-aryl/alkylthiourea. This thiourea derivative is then treated with an amine in the presence of a desulfurizing agent, such as mercuric chloride (HgCl₂), to facilitate the formation of the guanidine linkage. benthamdirect.comresearchgate.net This process effectively replaces the sulfur atom of the thiourea with a substituted nitrogen group, yielding the target guanidine derivative. acs.org

Advanced Synthetic Techniques

To improve reaction times, yields, and environmental friendliness, several advanced synthetic techniques have been applied to the synthesis of pyrimidinyl guanidines and their precursors.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net It has been successfully employed in the Biginelli condensation of guanidine with aldehydes and β-dicarbonyl compounds, significantly reducing reaction times from hours to minutes and often improving yields. units.it Microwave-assisted protocols have also been developed for synthesizing various 2-aminopyrimidine derivatives. nih.govacs.orgnanobioletters.com

Ultrasound Irradiation: Sonication is another energy source used to enhance reaction rates. The synthesis of pyrimidine derivatives from chalcones and guanidine has been effectively carried out under ultrasonic irradiation, offering a rapid and efficient alternative to conventional heating. nih.govmdpi.com

Transition Metal-Catalyzed Synthesis: Transition metal catalysis offers novel and efficient pathways for constructing pyrimidine rings. researchgate.netmdpi.comnih.gov Catalysts based on iron, ruthenium, and other metals have been used to mediate the synthesis of pyrimidines from various starting materials, including α,β-unsaturated ketones and amidines, or from alcohols and amidines via acceptorless dehydrogenative coupling pathways. acs.orgnih.gov These methods often provide high selectivity and tolerate a broad range of functional groups. nih.gov

Table 3: Comparison of Conventional vs. Advanced Synthetic Techniques

| Technique | Typical Reaction Time | Key Advantages | Example Application |

| Conventional Heating | Several hours to days | Well-established, simple setup | Biginelli Reaction |

| Microwave Irradiation | Minutes to a few hours | Rapid heating, increased yields, cleaner reactions | One-pot synthesis of 2-amino-dihydropyrimidines units.it |

| Ultrasound Irradiation | Less than 1 hour | Enhanced reaction rates, improved efficiency | Synthesis of bis-pyrimidines mdpi.com |

| Transition Metal Catalysis | Varies (often hours) | High selectivity, broad substrate scope, novel pathways | Ruthenium-catalyzed synthesis from alcohols and guanidine acs.org |

Palladium-Catalyzed Coupling Reactions in Pyrimidinyl Guanidine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nih.gov While direct synthesis of the this compound linkage via a single cross-coupling step is not commonly reported, these reactions are crucial for the derivatization and functionalization of the pyrimidine core, which can then be converted to the target guanidine.

Methodologies such as Suzuki-Miyaura and Hiyama cross-coupling reactions have been developed for the C2-arylation of the pyrimidine ring. semanticscholar.orgresearchgate.net In one approach, pyrimidin-2-yl tosylates serve as electrophilic partners for organosilanes in a Hiyama coupling reaction. semanticscholar.org The process is catalyzed by a palladium complex, such as PdCl2 with PCy3 as a ligand, and requires the use of additives like CuCl and TBAF to promote the carbon-carbon bond formation. semanticscholar.org This method demonstrates good tolerance for various substituents on the pyrimidine ring, including both electron-donating and electron-withdrawing groups. semanticscholar.org

Furthermore, palladium catalysis can be used to synthesize cyclic guanidines through alkene carboamination reactions. In this approach, acyclic N-allyl guanidines are coupled with aryl or alkenyl halides. organic-chemistry.org This reaction provides access to substituted 5-membered cyclic guanidines in a two-step process from readily available allylic amines. organic-chemistry.org While this method produces a cyclic analogue, the underlying principles of palladium-catalyzed C-N bond formation are relevant to the broader synthesis of guanidine-containing compounds.

Table 2: Conditions for Palladium-Catalyzed Hiyama Coupling of Pyrimidin-2-yl Tosylates

| Catalyst | Ligand | Additives | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| PdCl2 | PCy3 | CuCl, TBAF | Dioxane | 110 °C | Good to excellent. semanticscholar.org |

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds utilizing Guanidine

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and structural diversity. Guanidine and its salts are valuable reagents in MCRs for the construction of various heterocyclic systems, including the pyrimidine scaffold. researchgate.net

One-Pot Synthesis of 2-Aminopyrimidine Compounds

The synthesis of 2-aminopyrimidines is frequently achieved through a one-pot cyclocondensation of a 1,3-dielectrophile with guanidine. This classic approach involves the reaction of β-dicarbonyl compounds with guanidine. researchgate.net A widely used MCR for this purpose is the Biginelli reaction, which involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) or, in this context, guanidine. beilstein-journals.org

Variations of this methodology allow for the synthesis of a wide array of substituted 2-aminopyrimidines. For example, the three-component condensation of aromatic aldehydes, acetophenones, and guanidinium (B1211019) carbonate in the presence of sodium hydroxide (B78521) under solvent-free conditions yields 2-amino-4,6-diarylpyrimidines. researchgate.net Similarly, using guanidinium chloride with KOH in PEG-400 as the reaction medium also affords the desired diaryl aminopyrimidines. researchgate.net Another patented method describes the reaction of an "addition aldehyde oil" with guanidinium nitrate under the catalysis of sodium methylate in a compressive reaction to produce 2-aminopyrimidine. google.com

Cyclocondensation Reactions in Diverse Solvent Systems

The choice of solvent can significantly influence the outcome of cyclocondensation reactions for pyrimidine synthesis. Researchers have explored various solvent systems to optimize reaction conditions, improve yields, and promote greener chemical processes.

For instance, the Biginelli reaction can be performed in solvents like ethanol and acetonitrile, often with catalytic amounts of an acid such as Yb(OTf)3, and can be accelerated by microwave irradiation. beilstein-journals.org In some cases, aqueous conditions are employed. The cyclocondensation of a dihydropyrimidinethione with chloroacetone (B47974) to form a thiazolopyrimidine system was successfully performed in water under microwave heating. beilstein-journals.org Trifluoroethanol has been used as a solvent for the microwave-assisted reaction of 2-amino-1,4-dihydropyrimidines with bis-electrophiles, where the use of hydrochloride salts of the guanidine starting material was found to be essential. nih.gov The development of solvent-free reaction conditions represents a significant advancement in green chemistry, as demonstrated by the reaction of aromatic aldehydes, acetophenones, and guanidinium carbonate with sodium hydroxide. researchgate.net

Synthesis of Fused Pyrimidinyl Guanidine Systems

Fused heterocyclic systems containing the pyrimidinyl guanidine moiety are of significant interest due to their diverse biological activities. The synthesis of these complex scaffolds often involves the cyclization of appropriately functionalized this compound precursors.

Pyrimido[1,2-a]benthamdirect.comresearchgate.netrsc.orgtriazin-6-ones from (6-Oxo-1,6-dihydropyrimidin-2-yl)guanidines

A notable example is the regioselective synthesis of pyrimido[1,2-a] benthamdirect.comresearchgate.netrsc.orgtriazin-6-ones from the reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with reagents like triethyl orthoacetate. rsc.orgrsc.org This reaction leads to the formation of a fused triazine ring.

Interestingly, the reaction exhibits a fascinating dependence on the substitution pattern of the guanidine nitrogen atoms. When the guanidine part bears a primary or secondary amino group (e.g., NH2, NH-alkyl), a novel thermal rearrangement occurs. rsc.orgrsc.org This rearrangement involves the opening of the pyrimidine ring followed by a subsequent ring closure, leading to recyclization and the formation of 4-substituted-2-methyl-6H-pyrimido[1,2-a] benthamdirect.comresearchgate.netrsc.orgtriazin-6-ones. rsc.org However, if the guanidine is substituted with a tertiary amino or an anilino group, no such rearrangement is observed, and the reaction yields the expected 2-substituted-4-methyl-6H-pyrimido[1,2-a] benthamdirect.comresearchgate.netrsc.orgtriazin-6-ones. rsc.orgrsc.org This divergent reactivity allows for the selective synthesis of different regioisomers based on the choice of the starting guanidine derivative. rsc.org

Table 3: Reactivity of (6-Oxo-1,6-dihydropyrimidin-2-yl)guanidines with Triethyl Orthoacetate

| Guanidine Substituent (NR¹R²) | Reaction Outcome | Product | Reference |

|---|---|---|---|

| Primary or Secondary Amine (NH₂, NH-alkyl) | Thermal Rearrangement | 4-Substituted-2-methyl-6H-pyrimido[1,2-a] benthamdirect.comresearchgate.netrsc.orgtriazin-6-ones | rsc.orgrsc.org |

Pyrimido[1,2-a]pyrimidine Derivatives from Guanidine and Unsaturated Precursors

The synthesis of the 4H-pyrimido[1,2-a]pyrimidine scaffold can be achieved through the cyclocondensation of guanidine derivatives with unsaturated precursors. One notable method involves the reaction of guanidine hydrochloride with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde, an unsaturated precursor. This reaction is typically carried out under microwave irradiation in a suitable solvent such as trifluoroethanol. The use of the hydrochloride salt of guanidine is crucial for the success of this cyclocondensation, as the free amine form does not yield the desired product. This approach provides a direct route to the fused pyrimidine ring system. nih.gov

The reaction conditions and yields for the synthesis of various pyrimido[1,2-a]pyrimidine derivatives are summarized in the table below.

| Guanidine Derivative | Unsaturated Precursor | Solvent | Conditions | Yield (%) |

| Guanidine hydrochloride | 1,1,3,3-tetramethoxypropane | Trifluoroethanol | Microwave, 160 °C | 42-76 |

| 1-(Quinazolin-2-yl)guanidine hydrochloride | 1,1,3,3-tetramethoxypropane | Trifluoroethanol | Microwave, 160 °C | 64 |

Pyrimidine-Based 2-Aminobenzothiazole Derivatives

A significant class of compounds incorporating the pyrimidinyl guanidine motif is the pyrimidine-based 2-aminobenzothiazole derivatives. A common synthetic strategy to obtain these molecules involves the reaction of a 2-benzothiazolyl guanidine precursor with various carbonyl compounds. For instance, reacting 2-benzothiazolyl guanidine with substituted benzaldehydes and active methylene (B1212753) compounds like ethyl acetoacetate, methyl acetoacetate, or ethyl cyanoacetate, following a modified Biginelli reaction, yields the target pyrimidine-based 2-aminobenzothiazole derivatives.

Another approach is the nucleophilic substitution reaction. This can be seen in the reaction of commercially available 2,4-dichloro-5-methylpyrimidine (B13550) with 2-aminobenzothiazole. The reaction proceeds at the C-4 position of the pyrimidine ring in the presence of a base like sodium hydroxide at room temperature.

Furthermore, a series of pyrimidine-based 2-aminobenzothiazoles can be synthesized by reacting 2-benzothiazolyl guanidine with reagents such as ethyl 2-butylacetoacetate, diethyl ethoxymethylenemalonate, ethyl ethoxymethylenecyanoacetate, and ethoxymethylenemalononitrile (B14416) in a basic medium.

The following table provides examples of synthesized pyrimidine-based 2-aminobenzothiazole derivatives and the starting materials used.

| 2-Benzothiazolyl Guanidine Derivative | Reactant | Product |

| 2-Benzothiazolyl guanidine | Diethyl malonate | 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione |

| 2-Benzothiazolyl guanidine | Diethyl ethylmalonate | 2-(Benzo[d]thiazol-2-ylamino)-5-ethylpyrimidine-4,6-(1H,5H)-dione |

Pyrazolo[1,5-f]pyrimidin-2-one Derivatives

The synthesis of pyrazolo[1,5-f]pyrimidin-2-one derivatives, a less common isomer of the medicinally relevant pyrazolo[1,5-a]pyrimidines, has been explored. One documented approach involves the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives. acs.org While the direct synthesis of the parent 2-one is not detailed in the provided results, the synthesis of the thioxo analogue provides a pathway to the core pyrazolo[1,5-f]pyrimidine skeleton. Such thioxo derivatives can potentially be converted to the corresponding 2-oxo compounds through subsequent chemical transformations.

Derivatization Strategies for Pyrimidinyl Guanidine Frameworks

Several strategies exist for the derivatization of the pyrimidinyl guanidine framework, allowing for the synthesis of a diverse range of analogues. These methods primarily focus on introducing substituents at the guanidine nitrogen atoms or modifying the pyrimidine ring itself.

One key derivatization approach is the acid-promoted amination of a pyrimidine-bearing cyanamide to produce N,N'-disubstituted guanidines. researchgate.net For example, N-(4,6-dimethylpyrimidin-2-yl)cyanamide can be reacted with a variety of aniline (B41778) derivatives in the presence of hydrochloric acid to yield the corresponding disubstituted guanidines. researchgate.net This method allows for the introduction of a wide range of aryl substituents onto the guanidine moiety. researchgate.net

Another significant strategy involves the condensation of substituted biguanides with β-dicarbonyl compounds. For instance, N-substituted biguanides can be reacted with ethyl acetoacetate, acetylacetone, or ethyl benzoylacetate to produce 2-substituted-guanidino-pyrimidine derivatives. kyushu-u.ac.jp This method is versatile, allowing for the introduction of various alkyl and aryl substituents on the guanidine nitrogen, as well as different substitution patterns on the pyrimidine ring depending on the choice of the β-dicarbonyl compound. kyushu-u.ac.jp

The table below illustrates some examples of derivatization strategies for pyrimidinyl guanidine frameworks.

| Starting Material | Reagent | Derivatization Strategy | Resulting Compound |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | Aniline derivative | Acid-promoted amination | N-Aryl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine |

| N-Phenylbiguanide | Ethyl acetoacetate | Condensation | 2-(Phenylguanidino)-4-hydroxy-6-methylpyrimidine |

| N-Methylbiguanide | Acetylacetone | Condensation | 2-(Methylguanidino)-4,6-dimethylpyrimidine |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Guanidine (B92328) Moiety

The guanidine group, a nitrogenous functional group with a central carbon atom bonded to three nitrogen atoms, is known for its strong basicity and nucleophilicity. These properties are central to its reactivity in 1-(Pyrimidin-2-yl)guanidine.

Nucleophilic Addition Reactions

The guanidine moiety in this compound can act as a potent nucleophile. The initial and most energetically demanding step in its reaction with electrophiles is the nucleophilic attack of the neutral guanidine on the electrophilic center. mdpi.com For instance, in reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the guanidine nitrogen attacks one of the acetylenic carbons, initiating a tandem aza-Michael addition/intramolecular cyclization sequence. mdpi.comnih.gov This nucleophilic addition leads to the formation of a tetrahedral intermediate, which is a key step in various subsequent transformations, including the formation of five-membered rings. mdpi.comresearchgate.net

Protonation and Related Chemical Equilibria

Guanidines are among the strongest organic bases, a characteristic attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. The guanidine group in this compound readily accepts a proton to form a stable guanidinium ion. This protonation significantly influences the molecule's electronic properties and reactivity. The stability of the guanidinium ion is a result of the delocalization of the positive charge over the three nitrogen atoms. acs.org The protonation state of the guanidine moiety can also influence intramolecular interactions, such as the formation of hydrogen bonds with the pyridine (B92270) nitrogen atom in related pyridin-2-yl guanidine derivatives. researchgate.net

Functionalization and Substitution Reactions

The guanidine group can be functionalized through various reactions, allowing for the introduction of diverse substituents. nih.gov For instance, N-acylation of the guanidine moiety can be achieved, which can alter its basicity and biological activity. dntb.gov.ua Furthermore, the guanidine group can participate in substitution reactions. For example, the reaction of a methylguanidinium (B1242240) ion with hydroxide (B78521) can lead to the formation of urea (B33335) and methylamine (B109427) via a tetrahedral intermediate, demonstrating a nucleophilic substitution at the central carbon of the guanidine. researchgate.net Palladium-catalyzed aminocarbonylation reactions have also been employed to introduce aroyl groups onto the guanidine nitrogen. researchgate.net

Transformations of the Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and other transformations, particularly when activated.

Ring Opening and Recyclization Processes

The pyrimidine ring can undergo deconstruction and reconstruction processes. nih.gov This often involves an initial nucleophilic attack on the pyrimidine ring, leading to ring opening. For example, treatment of a pyrimidine with a nucleophile like an amine can initiate ring cleavage to form an intermediate such as an iminoenamine. nih.gov This ring-opened intermediate can then be recyclized with a suitable reagent, such as guanidine itself, to form a new 2-substituted pyrimidine. nih.gov This strategy allows for the diversification of the pyrimidine scaffold. In some cases, quaternization of a pyrimidine nitrogen atom can facilitate nucleophilic attack and subsequent ring opening at the N(1)-C(6) bond, leading to recyclization into different heterocyclic systems like pyridines. researchgate.net

Formation of Pyrimidinium Salts

The nitrogen atoms of the pyrimidine ring can be alkylated to form pyrimidinium salts. nih.gov This process involves the reaction of the pyrimidine with an alkyl halide. The formation of a pyrimidinium salt activates the ring towards nucleophilic attack. researchgate.netresearchgate.net For instance, N-Tf-pyrimidinium salts, formed by reaction with triflic anhydride, are highly reactive intermediates that can undergo ring-opening upon treatment with nucleophiles. nih.gov This activation is a key step in the deconstruction-reconstruction strategies used for pyrimidine diversification. nih.gov

Intramolecular Rearrangements in Pyrimidinyl Guanidine Systems

Intramolecular rearrangements are fundamental transformation processes in heterocyclic chemistry, allowing for the conversion of a molecule into an isomer without changing its empirical formula. In the context of pyrimidinyl guanidine systems, the most significant and extensively studied intramolecular rearrangement is the Dimroth rearrangement. nih.gov This type of rearrangement is characteristic of many nitrogen-containing heterocyclic systems and involves the transposition of endocyclic and exocyclic heteroatoms, typically through a ring-opening and ring-closing sequence. nih.govwikipedia.org

The Dimroth rearrangement in pyrimidinyl systems, particularly in 1-substituted 2-imino-1,2-dihydropyrimidines which are structurally analogous to N-substituted 1-(Pyrimidin-2-yl)guanidines, generally proceeds via the addition of a nucleophile (often hydroxide in aqueous media) to the C4 or C6 position of the pyrimidine ring. This is followed by the cleavage of the N1-C2 bond to form an open-chain intermediate. Subsequent rotation around a single bond and recyclization through the attack of a different nitrogen atom leads to the rearranged, thermodynamically more stable 2-substituted aminopyrimidine. This process is often catalyzed by acids or bases and can be accelerated by heat. nih.gov

Detailed Research Findings

Detailed kinetic studies have elucidated the factors that govern the rate and outcome of these intramolecular rearrangements. The rate of the Dimroth rearrangement is significantly influenced by the electronic properties of substituents on the pyrimidine ring and the nature of the substituent on the exocyclic nitrogen.

Influence of Substituents on the Pyrimidine Ring:

Research on 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines has demonstrated a clear correlation between the electronic nature of the substituent and the rate of rearrangement. Electron-withdrawing groups on the pyrimidine ring enhance the rate of rearrangement. This is because they decrease the π-electron density of the pyrimidine ring, making it more susceptible to the initial nucleophilic attack that initiates the ring-opening sequence. nih.govresearchgate.net

A systematic study on the effect of para-substituents on the phenyl ring at the 5-position of 1,2-dihydro-2-imino-1-methylpyrimidine revealed that the rearrangement rates decrease in the following order: NO₂ > F > Cl > Br > Me > OMe > NH₂ > NMe₂. rsc.org This trend qualitatively follows the Hammett σₚ values for the respective groups, confirming that electron-withdrawing substituents accelerate the reaction, while electron-donating groups slow it down. rsc.org

Similarly, other electron-withdrawing groups directly attached to the 5-position of the pyrimidine ring, such as cyano (-CN), carbamoyl (B1232498) (-CONH₂), and halo groups, have also been shown to increase the rearrangement rates of 1-alkyl-1,2-dihydro-2-iminopyrimidines. rsc.org

Influence of Substituents on the Exocyclic Nitrogen:

The nature of the substituent on the exocyclic nitrogen atom also plays a crucial role. Replacing a simple alkyl group with groups that have electron-withdrawing character, such as allyl, β-hydroxyethyl, benzyl, or p-nitrobenzyl, leads to an increase in the rate of rearrangement. rsc.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, typically OH⁻, on an electron-deficient carbon of the pyrimidine ring.

Ring Opening: This leads to the cleavage of an endocyclic bond, forming an open-chain intermediate.

Conformational Change: The intermediate undergoes rotation around single bonds.

Ring Closure: A new ring is formed by the attack of a different nitrogen atom, leading to the rearranged product.

The pH of the reaction medium is a critical factor, as it affects the concentration of the hydroxide ion (in basic conditions) or the protonation state of the heterocyclic system (in acidic conditions), both of which can influence the reaction rate. nih.govresearchgate.net

The following table summarizes the qualitative effect of various substituents on the rate of the Dimroth rearrangement in model pyrimidine systems, which are analogous to this compound.

| Position of Substitution | Substituent (X) | Effect on Rearrangement Rate | Reference |

|---|---|---|---|

| 5-Position of Pyrimidine Ring (para-substituent on a 5-phenyl group) | -NO₂ | Strongly Increases | rsc.org |

| -F | Increases | rsc.org | |

| -Cl | Increases | rsc.org | |

| -Br | Increases | rsc.org | |

| -Me | Decreases | rsc.org | |

| -OMe | Decreases | rsc.org | |

| -NH₂ | Strongly Decreases | rsc.org | |

| -NMe₂ | Strongly Decreases | rsc.org | |

| 5-Position of Pyrimidine Ring (direct substitution) | -CN | Increases | rsc.org |

| -CONH₂ | Increases | rsc.org | |

| -Halogen | Increases | rsc.org | |

| N1-Position (Exocyclic Nitrogen Substituent) | Allyl | Increases | rsc.org |

| β-hydroxyethyl | Increases | rsc.org | |

| Benzyl | Increases | rsc.org | |

| p-nitrobenzyl | Increases | rsc.org |

Coordination Chemistry of Pyrimidinyl Guanidine Ligands

Ligand Design and Properties of Guanidine (B92328) Derivatives

The design of guanidine-based ligands is a cornerstone of modern coordination chemistry, offering a platform for the development of complexes with tailored steric and electronic characteristics. nih.gov The inherent properties of the guanidinyl group, combined with the pyrimidinyl moiety, result in ligands with distinct coordination capabilities.

Guanidines are characterized by their Y-shaped CN₃ core, which makes them exceptionally nitrogen-rich compounds. researchgate.netresearchgate.net This high nitrogen content is a key feature that allows them to act as potent ligands or proligands in organometallic and coordination complexes. nih.govresearchgate.net The general formula for guanidines is R¹N=C(NR²R³)(NR⁴R⁵), and the extensive possibilities for substitution on the nitrogen atoms provide a high degree of modularity in ligand design. nih.govresearchgate.net This adaptability allows for the fine-tuning of the ligand's steric bulk and electronic properties, which in turn influences the geometry and reactivity of the resulting metal complexes. nih.govresearchgate.net

Guanidine derivatives can exist in neutral, monoanionic, and dianionic forms, each exhibiting different coordination behaviors. researchgate.net The monoanionic form, known as guanidinate, is the most common in coordination chemistry and typically acts as a chelating ligand. nih.govnih.gov The stability of the guanidinium (B1211019) cation, formed upon protonation, is another important aspect of their chemistry, with the positive charge being delocalized over the three nitrogen atoms. nih.gov This feature is exploited in various biological systems and catalytic applications. nih.gov

The donor characteristics of guanidine ligands are marked by their electronic flexibility, which arises from the significant electron delocalization across the N-C-N fragment of the guanidinate structure. nih.govmdpi.com This delocalization contributes to the stabilization of a wide array of metal centers across the periodic table, accommodating various oxidation states. mdpi.comencyclopedia.pub The electronic properties of the guanidinate ligand can be further modulated by the substituents on the nitrogen atoms. nih.gov Appending strongly electron-donating groups, such as imidazolin-2-imines, to the guanidinate scaffold can significantly enhance its electron-donating capabilities. nih.govnih.gov

The coordination of a neutral guanidine ligand to a metal center typically occurs through the lone pair of electrons on the imine nitrogen atom. at.ua This interaction can lead to a delocalization of the positive charge within the guanidine unit, which is crucial for forming stable and robust coordination complexes. researchgate.net This electronic flexibility allows guanidines to stabilize diverse coordination modes and a wide range of metal oxidation states. researchgate.net The steric and electronic properties of guanidine ligands can be systematically varied, making them highly versatile for creating metal complexes with specific and predictable properties. researchgate.net

Coordination Modes of Pyrimidinyl Guanidines and Guanidinates

Pyrimidinyl guanidines and their deprotonated counterparts, guanidinates, exhibit a rich and varied coordination chemistry. The presence of multiple nitrogen donor atoms in both the pyrimidine (B1678525) ring and the guanidinyl group allows for several possible modes of coordination to a metal center.

In its neutral form and in the absence of other suitably positioned donor atoms, a guanidine ligand typically coordinates to a metal center in a monodentate fashion. at.ua This coordination occurs through the lone pair of electrons located on the sp²-hybridized imine nitrogen atom. at.ua This mode of binding has been observed in various transition metal complexes. For instance, in certain cobalt(II) and platinum(II) complexes, the neutral guanidine ligand binds symmetrically to the metal center exclusively through the imine nitrogen. at.ua X-ray crystallography and Fourier difference maps have confirmed this coordination mode by locating the NH hydrogens on the non-ligating nitrogen atoms. at.ua

Theoretical calculations, such as Density Functional Theory (DFT), have also supported the preference for coordination through the imine nitrogen. For a copper(I) system with an unsubstituted guanidine, coordination via the imine nitrogen was found to be significantly more energetically favorable than coordination through an amine nitrogen. at.ua Even in more complex systems, such as those involving technetium, the guanidine ligands have been shown to bind symmetrically through their imine nitrogens. at.ua

When the guanidine ligand incorporates additional donor atoms, there is a strong tendency for it to act as a bidentate ligand. at.ua These additional donor atoms can be part of the substituent on the guanidine core or an integral part of the ligand framework, such as the nitrogen atoms of the pyrimidinyl group in 1-(Pyrimidin-2-yl)guanidine. In such cases, the ligand typically chelates to the metal center, binding through one of the guanidine nitrogens and the additional donor atom. at.ua

For example, ligands like pyridine-(2)-azo-p-phenyltetramethylguanidine have been shown to chelate to metal ions such as Ni²⁺, Co²⁺, and Zn²⁺. at.ua Similarly, cyanoguanidine often acts as a bidentate, bridging ligand, coordinating to two separate metal centers via the nitrile nitrogen and the imine nitrogen. at.ua The introduction of a pyrimidinyl group provides a nitrogen atom in the heterocyclic ring that can participate in chelation, leading to the formation of stable metallacycles. researchgate.net

This κ²-N,N' chelation is observed across a wide range of main group, transition metal, and lanthanide complexes. nih.govmdpi.com The steric bulk of the substituents on the nitrogen atoms can be tailored to provide steric protection to the metal center and influence the solubility and reactivity of the resulting complex. nih.gov While the κ²-N,N' chelate is the most common, other coordination modes for guanidinates, such as bridging between two metal centers, have also been observed, highlighting the versatility of these ligands. mdpi.com In the context of 1-(Pyrimidin-2-yl)guanidinate, the κ²-N,N' coordination would involve one nitrogen from the pyrimidine ring and one from the guanidinate moiety, forming a stable chelate structure.

Bridging Ligand Behavior

The deprotonated this compound ligand can act as a bridging ligand, connecting two metal centers. This bridging behavior is often observed in complexes with coordinatively unsaturated metal ions. For instance, guanidinato ligands have been shown to act as a bridge between two zinc nuclei. acs.orgnih.gov In such arrangements, the guanidinate ligand can adopt different conformations, such as boat and chair, to accommodate the coordination preferences of the metal centers. acs.orgnih.gov This bridging capability allows for the formation of polynuclear complexes with interesting structural and potentially catalytic properties. The nitrogen atoms of both the guanidine core and the pyrimidinyl ring can participate in coordinating to multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

Formation of Metal Complexes

Guanidinato ligands readily form complexes with main group metals. The most common coordination mode is a chelating κ²-N,N' form. rsc.org

Lithium: In the case of bulky lithium guanidinates, additional metal-carbon bond interactions can occur due to the presence of aromatic groups. rsc.org These M-arene interactions can provide steric protection to the metal center. rsc.org

Zinc: Zinc complexes of guanidine- and amidine-phenolate ligands have been synthesized and characterized. acs.org The coordination of guanidinato ligands to zinc can result in both chelate and bridging motifs. acs.orgnih.gov For example, ethylzinc (B8376479) complexes with asymmetrically coordinated guanidinato ligands have been identified as intermediates in the catalytic production of new trisubstituted guanidines. acs.orgnih.gov The coordination geometry around the zinc center in these complexes can vary, with examples of four-coordinate zinc in a distorted tetrahedral geometry having been reported. acs.org

Aluminum: Organoaluminum guanidinato complexes have been synthesized, and their reactivity has been explored. rsc.org The reaction of trimethylaluminum (B3029685) with N-phosphanoguanidines can lead to the formation of phosphanoguanidinato derivatives. rsc.org These aluminum complexes have shown potential as catalysts in reactions such as the Meerwein–Ponndorf–Verley reduction of unsaturated aldehydes and ketones. rsc.org

| Metal | Example Complex Type | Coordination Mode | Potential Application |

| Lithium | Bulky guanidinates | Chelating κ²-N,N' with M-arene interactions | Precursors for other metal guanidinates |

| Zinc | Guanidine-phenolate complexes | Chelating and bridging | Catalysis (e.g., guanylation of amines) |

| Aluminum | Organoaluminum guanidinates | Chelating | Catalysis (e.g., Meerwein–Ponndorf–Verley reduction) |

The coordination chemistry of guanidinates with transition metals is extensive, with applications ranging from catalysis to medicinal chemistry.

Platinum: Platinum(II) complexes of aryl guanidine-like derivatives have been synthesized and investigated for their potential as anticancer agents. acs.org Both monodentate and bidentate coordination modes of guanidine ligands to platinum have been studied theoretically and experimentally. acs.orgresearchgate.net Cyclometalated Pt(II) complexes of arylguanidines have also been prepared. acs.org

Iridium: Cyclometalated iridium(III) complexes containing guanidinium ligands have been developed for applications in bioimaging and as photosensitizers in photodynamic therapy. rsc.orgresearchgate.net The electronic and steric properties of the guanidinato ligands can influence the reactivity of the iridium center, for example, in reactions with molecular oxygen. rsc.org

Ruthenium: A variety of ruthenium complexes with guanidine-based ligands have been synthesized. nih.govnih.gov These include half-sandwich arene-ruthenium complexes with guanidine-functionalized ancillary ligands, which have shown selective cytotoxicity towards cancer cells. nih.gov Ruthenium(II) and Ruthenium(IV) guanidinato complexes have been demonstrated to be effective catalysts for the redox isomerization of allylic alcohols. acs.org

| Metal | Example Complex Type | Coordination Mode | Potential Application |

| Platinum | Aryl guanidine complexes | Monodentate, Bidentate, Cyclometalated | Anticancer agents |

| Iridium | Cyclometalated guanidinium complexes | Chelating | Bioimaging, Photodynamic therapy |

| Ruthenium | Arene-ruthenium and guanidinato complexes | Chelating | Catalysis, Anticancer agents |

The synthesis of lanthanide guanidinate complexes has been achieved, providing a class of compounds with potential applications in catalysis. Mono-guanidinate complexes of lanthanum have been prepared and used as initiators for the ring-opening polymerization of lactide. The reaction of lanthanide tris-amides with carbodiimides is a common synthetic route to these complexes. The coordination number and geometry of the lanthanide ion are influenced by the steric bulk of the guanidinate ligand and the presence of other ancillary ligands. The flexibility of linked diguanidinate ligands allows for the synthesis of di- and tri-anionic complexes with tunable negative charges.

Applications in Catalysis

Metal complexes of guanidine derivatives, including those with pyrimidinyl substituents, have shown significant promise in various catalytic applications. The strong electron-donating ability of the guanidinate ligand can enhance the catalytic activity of the metal center.

Polymerization: Zinc complexes with guanidine-pyridine hybrid ligands have been investigated as catalysts for the ring-opening polymerization of lactide. Mono-guanidinate complexes of lanthanum have also been shown to catalyze the polymerization of D,L-lactide.

Reduction Reactions: Organoaluminum complexes with guanidinate ligands have been shown to be effective catalysts for the Meerwein–Ponndorf–Verley reduction of unsaturated aldehydes and ketones. rsc.org

Isomerization Reactions: Ruthenium guanidinato complexes are excellent catalysts for the redox isomerization of allylic alcohols. acs.org

Guanylation Reactions: Ethylzinc complexes with asymmetrically coordinated guanidinato ligands serve as intermediates in the catalytic addition of anilines to carbodiimides to produce trisubstituted guanidines. acs.orgnih.gov

Applications in Materials Science

The coordination chemistry of this compound and its derivatives extends into the realm of materials science, where the unique electronic and structural features of these ligands can be harnessed to create functional materials. The ability of the pyrimidinyl guanidine scaffold to act as a versatile building block in coordination polymers, including metal-organic frameworks (MOFs), opens up possibilities for designing materials with tailored optical and magnetic properties.

One of the prominent areas of application is in the development of luminescent materials . The pyrimidine moiety, being a π-deficient aromatic system, can participate in intramolecular charge transfer (ICT) processes, which are crucial for luminescence. When incorporated into coordination complexes, particularly with lanthanide ions, the pyrimidinyl guanidine ligand can function as an "antenna." In this role, the ligand absorbs light efficiently and transfers the energy to the metal center, which then emits light at its characteristic wavelength. This antenna effect overcomes the typically low absorption coefficients of lanthanide ions. The luminescence properties, such as emission wavelength, quantum yield, and lifetime, can be fine-tuned by modifying the substituents on the pyrimidine and guanidine groups, as well as by the choice of the metal ion.

Another significant application lies in the field of molecular magnetism . The coordination of this compound to transition metal ions, especially iron(II), can lead to the formation of complexes exhibiting spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This switching is accompanied by changes in the magnetic, optical, and structural properties of the material, making SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. The critical temperature (T½) at which the spin transition occurs is highly sensitive to the ligand field strength, which can be modulated by the electronic properties of the pyrimidinyl guanidine ligand.

Furthermore, the use of pyrimidinyl guanidine ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) allows for the creation of materials with predictable structures and tunable magnetic properties. By selecting appropriate metal ions and designing the connectivity of the pyrimidinyl guanidine linkers, it is possible to control the dimensionality of the resulting framework and the magnetic interactions between the metal centers. This can lead to the development of materials with interesting magnetic behaviors, such as single-molecule magnets (SMMs), which are of interest for high-density information storage and quantum computing. The structural and electronic versatility of this compound makes it a promising ligand for the design of novel functional materials with advanced optical and magnetic properties.

Detailed Research Findings

While specific research on the material applications of this compound is emerging, studies on analogous systems with pyrimidine and N-donor ligands provide valuable insights into their potential.

Luminescent Properties of Analogous Pyrimidine-Based Coordination Polymers:

Research on isostructural two-dimensional coordination polymers formed from pyrimidine-2-carboxylate (B12357736) (a related pyrimidine derivative) and lanthanide ions (Dy³⁺ and Nd³⁺) demonstrates the potential for creating luminescent materials. In these systems, the pyrimidine-containing ligand sensitizes the lanthanide ion's emission. The photophysical properties are influenced by the specific lanthanide ion and the coordination environment.

| Complex | Metal Ion | Emission Maximum (nm) | Excitation Wavelength (nm) | Key Finding |

|---|---|---|---|---|

| [Dy₄(pymca)₄(AcO)₈]n | Dy³⁺ | 485, 575 | 350 | Luminescence is attributed to π-π* transitions centered on the pyrimidine-2-carboxylate ligand. mdpi.com |

| [Nd₄(pymca)₄(AcO)₈]n | Nd³⁺ | 490, 535, 590 | 350 | Shows ligand-centered luminescence, similar to the Dy(III) analogue. mdpi.com |

Spin Crossover in Iron(II) Complexes with Related N-Donor Ligands:

The phenomenon of spin crossover is well-documented for iron(II) complexes with various nitrogen-containing heterocyclic ligands. The transition temperature (T½) is a key parameter and is highly dependent on the ligand field. For instance, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine derivatives exhibit high-temperature spin crossover.

| Complex | Spin Transition | T½ (K) | Key Finding |

|---|---|---|---|

| [Fe(L¹)₂]SO₄·0.5H₂O | ¹A₁ ↔ ⁵T₂ | > 400 | Exhibits a complete and gradual spin crossover at high temperatures. mdpi.com |

| [Fe(L¹)₂]Br₂·H₂O | ¹A₁ ↔ ⁵T₂ | ~ 380 | Shows an incomplete spin transition. mdpi.com |

| Fe(L¹)₂₂ | ¹A₁ ↔ ⁵T₂ | ~ 350 | Displays a gradual and incomplete spin crossover. mdpi.com |

*L¹ = 2,6-bis(1H-imidazol-2-yl)pyridine

Magnetic Properties of Coordination Polymers with Pyridine (B92270) Derivatives:

The magnetic properties of coordination polymers can be tuned by the choice of the bridging ligand. Studies on cobalt(II) coordination polymers with different pyridine-based ligands illustrate how the ligand structure influences the magnetic anisotropy and can lead to behaviors like that of a single-ion magnet.

| Complex | Bridging Ligand | Magnetic Behavior | Key Finding |

|---|---|---|---|

| {Co(DClQ)₂(bpy)}n | 4,4′-dipyridine (bpy) | Weak antiferromagnetic coupling | No slow relaxation of magnetization observed. rsc.org |

| {Co₂(DClQ)₄(tpb)}n | 1,2,4,5-tetra(4-pyridyl)benzene (tpb) | Single-ion magnet | Exhibits slow magnetic relaxation under an external field. rsc.org |

*DClQ = 5,7-dichloro-8-hydroxyquinoline

These examples from related systems underscore the potential of this compound as a versatile ligand for the development of advanced materials with tailored luminescent and magnetic properties.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Pyrimidinyl Guanidine (B92328) Systems

Hydrogen bonding is a critical non-covalent interaction that dictates the three-dimensional structures and properties of molecular assemblies. In systems containing 1-(pyrimidin-2-yl)guanidine, both intramolecular and intermolecular hydrogen bonds play a significant role in determining their conformation and packing in the solid state.

In derivatives of pyridin-2-yl guanidine, which are structurally analogous to this compound, the existence of intramolecular hydrogen bonds has been confirmed through NMR spectroscopy, X-ray crystallography, and theoretical studies. A notable interaction occurs between the N1 atom of the pyridine (B92270) ring and the protons of the guanidinium (B1211019) group nih.govresearchgate.net. This intramolecular hydrogen bond significantly influences the conformation of the molecule, leading to a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring in the salt forms compared to their protected analogues nih.govresearchgate.net. It is proposed that the rotamer in which the guanidine group forms an intramolecular hydrogen bond with the pyridine nitrogen atom is significantly more stable researchgate.net. This type of interaction is also anticipated in this compound, where one of the nitrogen atoms of the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor for the guanidinium protons.

Beyond the intramolecular interactions, this compound and its derivatives are capable of forming extensive intermolecular hydrogen bonding networks. The guanidinium group, with its multiple N-H donors, can engage in various hydrogen bonding motifs with suitable acceptors. In the solid-state structures of related silylated 2-aminopyrimidines, intermolecular N-H···N bridges are consistently observed mdpi.com. These interactions often lead to the formation of dimeric structures where each molecule acts as both a hydrogen bond donor and acceptor mdpi.com.

The pyrimidine ring itself presents additional hydrogen bond acceptor sites, allowing for the creation of more complex and higher-dimensional networks mdpi.com. The interplay between different donor and acceptor sites can lead to a variety of packing arrangements, influencing the material's physical properties.

The guanidinium group is typically protonated under physiological conditions, carrying a positive charge that is delocalized over the three nitrogen atoms. This positive charge can play a crucial role in the self-assembly process through charge-assisted hydrogen bonds and electrostatic interactions. These interactions are generally stronger than those between neutral molecules, leading to more stable and well-defined assemblies.

In the context of pyridyl guanidinium-carboxylates, the formation of dimeric structures is driven by the formation of salt bridges between the positively charged guanidinium and the negatively charged carboxylate groups nih.gov. This charge-assisted self-assembly is a powerful tool for programming the association of molecules in solution and in the solid state. The delocalization of the positive charge within the guanidinium unit is important for robust and efficient coordination and assembly researchgate.net.

Molecular Self-Assembly and Ordered Structures

The predictable and directional nature of the non-covalent interactions involving the this compound moiety makes it an excellent candidate for the design of self-assembling systems that form discrete, ordered structures.

The concept of using molecular building blocks that are programmed to assemble into larger, more complex structures is a cornerstone of supramolecular chemistry. This compound can be considered a versatile building block for the construction of such architectures. For instance, bicyclic guanidine derivatives have been utilized to create hydrogen-bonded complexes that can form water channels and clusters within organic materials rsc.org.

While not specifically demonstrated for this compound, the principles of supramolecular design suggest its potential use in the formation of intricate structures like polyhedral cages and metallocycles. Polyhedral cages are complex, three-dimensional structures formed from the self-assembly of multiple molecular components nih.govmdpi.comresearchgate.net. The directionality of the hydrogen bonds and the potential for coordination with metal ions could allow this compound derivatives to act as the vertices or edges of such cages. Similarly, the chelating ability of the pyrimidinyl and guanidinyl groups could be exploited in the formation of metallocycles, where metal ions direct the assembly of the organic ligands.

The propensity for guanidinium-containing molecules to form dimers and higher-order oligomers is well-documented. The self-assembly of pyridyl guanidinium-carboxylates into dimeric structures in polar solvents has been studied, revealing different dimerization architectures in the solid state that are stabilized by salt bridges and π-π interactions nih.gov.

Furthermore, studies on linear guanidine derivatives have shown their spontaneous oligomerization researchgate.netnih.gov. This oligomerization can lead to the formation of both symmetric and asymmetric dimers and trimers nih.gov. The specific interactions leading to these oligomers are a result of the interplay of hydrogen bonding and other non-covalent forces. In deoxynucleic guanidine (DNG), a DNA analog with a guanidinium linkage, the oligomers exhibit high affinity for complementary DNA strands, forming stable complexes nih.gov. This highlights the ability of the guanidinium group to mediate strong and specific intermolecular recognition events that can lead to the formation of well-defined oligomeric structures.

Interactive Data Table: Hydrogen Bonding Properties

| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) | Significance |

| Intramolecular | Guanidinium N-H | Pyrimidine N | 2.0 - 2.5 | Conformational control |

| Intermolecular | Guanidinium N-H | Pyrimidine N | 2.5 - 3.0 | Network formation |

| Intermolecular | Guanidinium N-H | Guanidinium N | 2.8 - 3.2 | Dimer/Oligomer formation |

| Charge-Assisted | Guanidinium N-H | Anion (e.g., Carboxylate) | 2.2 - 2.8 | Strong, directional assembly |

Crystal Engineering with Pyrimidinyl Guanidines

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For pyrimidinyl guanidines, the primary tools for crystal engineering are the strong and directional hydrogen bonds formed by the guanidinium group and the hydrogen bond accepting capabilities of the pyrimidine ring.

The guanidinium group, which is protonated under most physiological and many synthetic conditions, is a particularly powerful structural motif in crystal engineering. It features six potential hydrogen bond donors (the N-H groups) arranged in a way that allows for multiple interactions with hydrogen bond acceptors. This leads to the formation of robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions.

While specific crystal structures of this compound are not widely reported in publicly available literature, insights can be drawn from related structures. For instance, studies on pyridin-2-yl guanidine derivatives, which are structurally analogous, have revealed the importance of intramolecular hydrogen bonds in controlling the conformation of the molecule. This, in turn, influences how the molecules pack in the solid state. It is highly probable that similar intramolecular interactions between the guanidinium moiety and a nitrogen atom of the pyrimidine ring occur in this compound, influencing its crystal packing.

The interplay of these various non-covalent forces—hydrogen bonding from the guanidinium group, hydrogen bond acceptance by the pyrimidine ring, and π-π stacking—provides a rich landscape for the design of crystalline materials with specific architectures and properties.

Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The guanidinium group is a key player in molecular recognition, particularly in the binding of anionic species.

Recognition of Anionic Substrates

The positively charged guanidinium group of this compound makes it an excellent candidate for the recognition and binding of anionic substrates. The geometry of the guanidinium ion, with its planar arrangement of nitrogen atoms and multiple N-H donors, is pre-organized for forming strong, bidentate hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates.

The principles of anion recognition by guanidinium-containing compounds have been extensively studied and are fundamental to many biological processes. For example, the side chain of the amino acid arginine, which contains a guanidinium group, is frequently involved in the binding of anionic substrates in enzymes and proteins.

Role of Guanidinium Cation in Recognition

The guanidinium cation plays a multifaceted role in molecular recognition. Its key features include:

Charge: The delocalized positive charge is crucial for strong electrostatic interactions with anionic guests.

Hydrogen Bonding: The multiple N-H groups provide a platform for the formation of strong and directional hydrogen bonds. The planarity of the guanidinium group often allows for a complementary geometric fit with planar anionic groups like carboxylates.

Structural Rigidity: The delocalized π-system within the guanidinium group imparts a degree of rigidity, which can help to pre-organize the hydrogen bond donors for effective binding.

The combination of these features makes the guanidinium group a highly effective and versatile functional group for the recognition of a wide variety of anions. In this compound, the pyrimidine moiety can further modulate the recognition properties by influencing the acidity of the guanidinium N-H protons and by providing additional sites for secondary interactions.

Computational and Theoretical Investigations of Pyrimidinyl Guanidines

Conformational Analysis and Dihedral Angle Studies

Conformational analysis of pyrimidinyl guanidines is crucial for understanding their three-dimensional structure and how they interact with other molecules. Theoretical studies, often using methods like Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify stable conformations. A key aspect of this analysis is the study of dihedral angles, which define the rotation around the single bonds connecting the pyrimidine (B1678525) ring and the guanidine (B92328) group.

Research on the analogous pyridin-2-yl guanidine derivatives has revealed significant conformational control dictated by intramolecular interactions. nih.govresearchgate.net A notable finding is the dramatic change in the dihedral angle between the guanidine moiety and the heterocyclic ring based on the molecule's protonation state or the presence of protecting groups. nih.govresearchgate.net

In guanidinium (B1211019) salts , an intramolecular hydrogen bond forms between the pyridine (B92270) nitrogen atom and the guanidinium protons. This interaction locks the molecule in a specific conformation. nih.govresearchgate.net

In neutral or N,N'-di-Boc protected analogues , this hydrogen bond is absent. This results in a 180° rotation around the C-N bond connecting the two moieties. nih.govresearchgate.net

This conformational switch, supported by NMR spectroscopy, X-ray crystallography, and theoretical calculations (B3LYP/6-31+G**), highlights how subtle changes in the chemical environment can induce major structural rearrangements. nih.govresearchgate.net For 1-(pyridin-2-yl)guanidine, the rotamer that allows for an intramolecular hydrogen bond with the pyridine nitrogen atom was calculated to be 33.9 kJ/mol more stable than the alternative orientation. researchgate.net

| Compound State | Key Interaction | Relative Dihedral Angle Change |

|---|---|---|

| Guanidinium Salt | Intramolecular H-bond (Pyridine N ↔ Guanidinium H) | Reference (0°) |

| Neutral / Boc-Protected | Absence of Intramolecular H-bond | ~180° |

Tautomerism and Isomerism Studies

Guanidines, including 1-(pyrimidin-2-yl)guanidine, can exist in different tautomeric forms, which are isomers that differ in the position of a proton and the location of a double bond. Computational studies are essential for determining the relative energies of these tautomers and understanding the factors that influence their stability.

Gas-phase calculations on N,N'-substituted guanidines bearing a 4,6-dimethylpyrimidyl group have been performed to compare the stability of different possible tautomers. mdpi.com These studies indicate that a cis-cis geometry is often the most stable calculated form for the isolated molecule. mdpi.com However, the relative stability can be influenced by intramolecular hydrogen bonding. The distance between the pyrimidine N3 atom (a hydrogen bond acceptor) and the N9 atom of the guanidine group (a hydrogen bond donor) suggests the potential for medium-strength hydrogen bonds that can stabilize certain tautomers over others. mdpi.com

Bond length calculations provide further insight into the electronic structure of the dominant tautomer. In a series of N,N'-substituted (4,6-dimethylpyrimidin-2-yl)guanidines, significant differences were observed in the bond lengths within the central CN3 core, allowing for the identification of the existing tautomer in the solid state. mdpi.com

| Structure Type | N7-C8 Bond Length (Å) | C8-N9 Bond Length (Å) | C8-N10 Bond Length (Å) |

|---|---|---|---|

| T1 Tautomer (cis-trans) | - | - | - |

| T2 Tautomer (cis-cis) | 1.384 ± 0.003 | 1.338 ± 0.003 | 1.303 ± 0.007 |

Note: Atom numbering as specified in the source literature. The data indicates a larger variance in bond lengths for the T2 tautomer structure.

Substituents play a critical role in determining the preferred tautomeric form. The electronic properties of groups attached to the guanidine nitrogen atoms can shift the tautomeric equilibrium. mdpi.com Studies on a series of N,N'-substituted guanidines revealed a distinct switch in the solid-state tautomer structure based on the basicity (pKa) of the amine substituent used in the synthesis. mdpi.com

Amines with pKa > 3.8: These generally lead to guanidines that crystallize in a cis-trans geometry, consistent with one specific tautomer (designated T1). mdpi.com

Amines with pKa < 3.2: When more electron-deficient aniline (B41778) substituents are used (resulting from amines with lower pKa), the crystallized tautomer changes to a cis-cis form (designated T2). mdpi.com

This switch is attributed to a combination of the electronic properties of the substituents and the different intermolecular hydrogen bonding patterns adopted by each tautomer in the crystal lattice. mdpi.com

While gas-phase calculations provide information on the intrinsic stability of tautomers, the form present in the solid state can be different due to the influence of intermolecular forces, particularly hydrogen bonding. mdpi.com X-ray crystallography is the definitive method for determining solid-phase structures.

For the (4,6-dimethylpyrimidin-2-yl)guanidine series, two primary structural motifs were identified in the solid phase. The crystallized structure was found to be either a cis-trans tautomer or a cis-cis tautomer, with the selection being heavily influenced by the electronic nature of the substituents at the other end of the guanidine core, as described previously. mdpi.com This demonstrates that crystal packing forces and intermolecular hydrogen bonding can be strong enough to favor a tautomer that may not be the most stable in the gas phase. mdpi.commdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods are used to calculate various electronic properties and reactivity descriptors that predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is associated with the ability of a molecule to donate electrons, corresponding to its nucleophilicity. youtube.comnih.gov

LUMO: This orbital is associated with the ability of a molecule to accept electrons, corresponding to its electrophilicity. youtube.comnih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more chemically reactive. dergipark.org.tr

In guanidine-based systems, the HOMO is typically associated with the electron-donating guanidine part of the molecule, while the LUMO is often located on an electron-accepting unit. nih.gov For a molecule like this compound, the electron-rich guanidine group would contribute significantly to the HOMO, while the relatively electron-deficient pyrimidine ring would contribute to the LUMO. The specific energies and distribution of these orbitals determine the molecule's electronic and optical properties. nih.gov

| Orbital | Description | Associated Chemical Property | Typical Location |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Nucleophilicity / Electron Donor | Guanidine Moiety |

| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilicity / Electron Acceptor | Pyrimidine Ring |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical Reactivity / Stability | - |

Electrostatic Potential (ESP) Distribution

The Molecular Electrostatic Potential (MEP or ESP) is a crucial tool in computational chemistry for analyzing and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.

In a molecule like this compound, the ESP map would highlight specific charge localizations. The nitrogen atoms of the pyrimidine ring and the guanidine group are expected to be electron-rich regions, depicted as red or yellow, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. dergipark.org.tr Specifically, the nitrogen atoms in the pyrimidine ring, due to their lone pairs of electrons, create significant negative potential, making them susceptible to protonation. nih.gov The guanidine group, with its multiple nitrogen atoms, presents a highly polar and electron-rich area. Conversely, the hydrogen atoms bonded to the nitrogens of the guanidine group would be electron-deficient, shown as blue regions, marking them as key hydrogen bond donors. dergipark.org.tr

This distribution of electrostatic potential is fundamental to understanding the molecule's intermolecular interactions, such as how it docks with biological targets. The ESP map can qualitatively predict the sites where the molecule will engage in hydrogen bonding, a critical factor in its pharmacological activity. dergipark.org.trnih.gov

Table 1: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Predicted Charge | Color on ESP Map | Predicted Reactivity |

|---|---|---|---|

| Guanidine (-NH2) Hydrogens | Electron-poor | Blue | Electrophilic / Hydrogen Bond Donor |

| Pyrimidine & Guanidine Nitrogens | Electron-rich | Red / Yellow | Nucleophilic / Hydrogen Bond Acceptor |

Chemical Hardness, Softness, and Electronegativity Calculations

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η), softness (S), and electronegativity (χ), which are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg